![molecular formula C35H35N6NaO10S B14448390 sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 76899-83-7](/img/structure/B14448390.png)
sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, hydroxyls, and carboxylates, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of functional groups: Various functional groups such as amides and hydroxyls are introduced through reactions like amidation, esterification, and hydroxylation.
Final assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of complex bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amides may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a component in the synthesis of advanced materials or pharmaceuticals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting processes like cell division, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin derivatives: Similar in structure and function, often used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with similar mechanisms of action.
Carbapenems: Broad-spectrum antibiotics with a similar bicyclic core structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
76899-83-7 |
|---|---|
Fórmula molecular |
C35H35N6NaO10S |
Peso molecular |
754.7 g/mol |
Nombre IUPAC |
sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C35H36N6O10S.Na/c1-16(42)40-15-21(44)14-24(40)30(47)36-19-8-4-17(5-9-19)23-13-12-22(28(45)37-23)29(46)38-25(18-6-10-20(43)11-7-18)31(48)39-26-32(49)41-27(34(50)51)35(2,3)52-33(26)41;/h4-13,21,24-27,33,43-44H,14-15H2,1-3H3,(H,36,47)(H,37,45)(H,38,46)(H,39,48)(H,50,51);/q;+1/p-1/t21-,24?,25?,26-,27+,33+;/m1./s1 |
Clave InChI |
PFJBOIGDJWZLMK-XKEDLWHXSA-M |
SMILES isomérico |
CC(=O)N1C[C@@H](CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C(=O)N3)C(=O)NC(C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(=O)N1CC(CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C(=O)N3)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



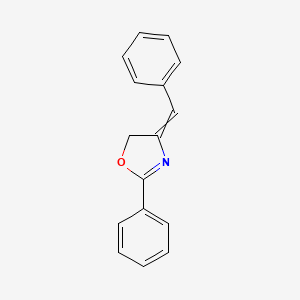
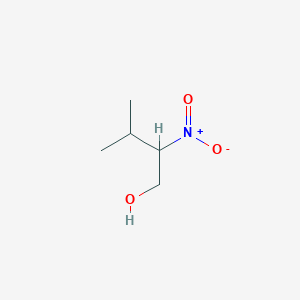

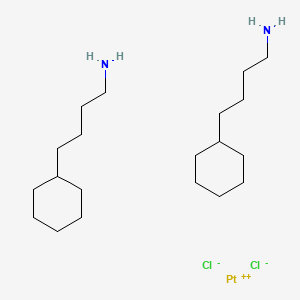

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
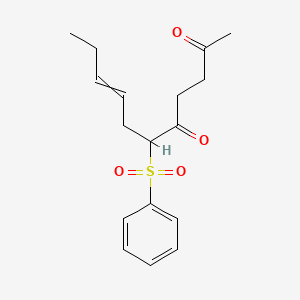

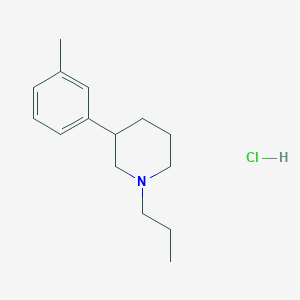
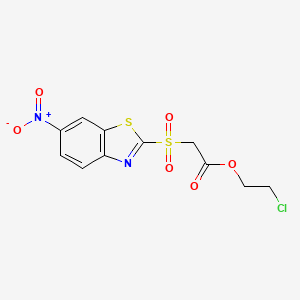

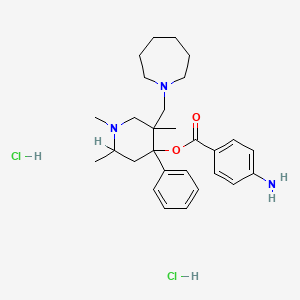
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
